4-Ethoxy-3-(4-pyridyl)-3-buten-2-one 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one
Brand Name: Vulcanchem
CAS No.: 88349-61-5
VCID: VC21222137
InChI: InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8-
SMILES: CCOC=C(C1=CC=NC=C1)C(=O)C
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one

CAS No.: 88349-61-5

Cat. No.: VC21222137

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one - 88349-61-5

Specification

CAS No. 88349-61-5
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name (E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one
Standard InChI InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8-
Standard InChI Key IATKKGJZTHMRBF-FLIBITNWSA-N
Isomeric SMILES CCO/C=C(\C1=CC=NC=C1)/C(=O)C
SMILES CCOC=C(C1=CC=NC=C1)C(=O)C
Canonical SMILES CCOC=C(C1=CC=NC=C1)C(=O)C

Introduction

Basic Information and Identification

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one, with CAS registry number 88349-61-5, is an organic compound with molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound is also known by several synonyms including (E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one, 3-Buten-2-one, 4-ethoxy-3-(4-pyridinyl)-, and Milrinone Impurity H . The compound has been registered in chemical databases with various identification codes, including European Community (EC) Number 289-405-3 .

The structural representation of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be defined through several chemical notations:

Identifier TypeValue
InChIInChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8-
InChI KeyIATKKGJZTHMRBF-FLIBITNWSA-N
SMILESCCO/C=C(\C1=CC=NC=C1)/C(=O)C

Table 1: Chemical identifiers for 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one

Chemical Structure and Properties

Structural Features

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one exhibits a distinctive chemical structure characterized by several key functional groups. The molecule contains a pyridine moiety at position 4, which is connected to an ethenyl methyl ketone group. The presence of an ethoxy group attached to the butene chain creates a versatile chemical environment that enables various interactions and reactions .

The structure can be broken down into three principal components:

  • A pyridine ring (4-pyridyl group)

  • A 3-buten-2-one backbone

  • An ethoxy substituent at position 4 of the butene chain

This arrangement creates a conjugated system that contributes to the compound's reactivity profile and potential pharmaceutical relevance.

Physical and Chemical Properties

While comprehensive physical property data is limited in the available literature, the following properties have been documented or can be reasonably inferred:

PropertyValue
Physical AppearanceOff-White Solid
Molecular Weight191.23 g/mol
StereochemistryPredominantly E-isomer
SolubilitySoluble in common organic solvents

Table 2: Physical and chemical properties of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one

The compound's structure suggests it would display chemical behavior characteristic of α,β-unsaturated ketones, with the added complexity of pyridine nitrogen reactivity and ethoxy functionality.

RelationshipDescription
Parent DrugMilrinone
Impurity DesignationMilrinone Impurity 11 or H
SignificanceQuality control marker in pharmaceutical production

Table 3: Relationship to Milrinone as an impurity

Research Applications

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly due to the pyridine moiety it contains. Research indicates that compounds bearing pyridine groups can exhibit selective cytotoxicity against various cancer cell lines, suggesting potential anticancer properties. Additionally, the structural features of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one make it a candidate for investigation in multiple therapeutic areas.

Synthetic Intermediate

As a structurally diverse molecule with multiple functional groups, 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one could serve as a valuable intermediate in organic synthesis. The presence of the α,β-unsaturated ketone moiety, pyridine ring, and ethoxy group provides multiple reaction sites for further functionalization and derivatization.

Supplier FormatDetails
Research GradeTypically 95%+ purity
Reference StandardUsed for analytical purposes in pharmaceutical QC
Custom SynthesisAvailable for larger quantities or specific requirements

Table 4: Commercial availability formats

Pricing varies significantly based on quantity and purity requirements, with research-grade materials typically available in milligram to gram quantities. Some suppliers list the compound under alternative names, particularly as Milrinone Impurity 6 or related designations .

Analytical Methods and Characterization

The characterization of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one typically involves standard analytical techniques used for organic compounds. While specific analytical data for this compound is limited in the available literature, the following techniques would be expected to be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

These techniques would be particularly relevant for confirming the identity and purity of the compound, especially in its role as a potential pharmaceutical impurity where precise characterization is critical .

Comparison with Related Compounds

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one belongs to a family of substituted butenones and shares structural similarities with several related compounds. Understanding these relationships provides context for its reactivity and potential applications.

Related CompoundStructural RelationshipKey Differences
(E)-3-Methyl-4-(3-pyridyl)-3-buten-2-oneSimilar butenone backbone with pyridyl substituentDifferent pyridine position (3 vs. 4) and lacks ethoxy group
4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-oneSimilar ethoxy and butenone componentsContains phenyl instead of pyridyl group
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneSimilar ethoxy-butenone structureContains trifluoromethyl group instead of pyridyl

Table 5: Comparison with structurally related compounds

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